1,5-Dimethylisoquinoline
Overview
Description
1,5-Dimethylisoquinoline is a chemical compound with the molecular formula C11H11N . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the condensation of 4-bromo-1-methylisoquinoline with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine . Another method involves the nitration of 4, followed by oxidation with selenium dioxide . More details about the synthesis can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine ring . The compound has a molecular weight of 157.22 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can undergo a palladium-catalyzed coupling reaction with bromobenzenes having electron-attracting groups . More details about the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More details about its physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Synthesis of Ellipticine Derivatives
1,5-Dimethylisoquinoline has been explored as an intermediate in the synthesis of various ellipticine derivatives. Ellipticine is a natural product with significant pharmacological interest, particularly in cancer research. Studies have shown the synthesis of 6-bromo-5,8-dimethylisoquinoline as an intermediate for ellipticines, although its broader application in this area remains limited (Raposo, Pereira, Oliveira-Campos, & Shannon, 1999).
Antineoplastic Properties
Research on derivatives of this compound, specifically 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), has indicated potential antineoplastic properties. MAIQ-1 has shown significant inhibitory effects on ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis, highlighting its potential as a second-generation antineoplastic agent (Agrawal et al., 1977).
Application in Antibiotic Alkaloids Synthesis
This compound has been used in the synthesis of antibiotic alkaloids like renierone, mimocin, and renierol. These compounds, synthesized via regioselective oxidation of 5-oxygenated isoquinoline, demonstrate the utility of this compound in developing natural product derivatives (Kuwabara et al., 2004).
Synthesis of Isoquinoline Derivatives
Further research has explored the synthesis of various derivatives of isoquinoline, including those substituted at the 4- and 5-positions. This research demonstrates the versatility of isoquinolines, including this compound, in the synthesis of compounds with potential antineoplastic activity (Liu et al., 1995).
Development of 7-Substituted Derivatives
The synthesis of 7-bromo-5,8-dimethylisoquinoline, a derivative of this compound, showcases the chemical diversity achievable with this compound. Such derivatives have applications in developing various pharmacologically relevant molecules (Nagao et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 1,5-dimethylisoquinoline belongs, are known to demonstrate a wide range of biological activities . They are considered important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
The specific mode of action of this compound is not well-documented. Isoquinolines, in general, interact with various biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific isoquinoline derivative and its molecular structure .
Biochemical Pathways
Isoquinolines are known to influence a variety of biochemical pathways due to their diverse structures . The exact pathways affected would depend on the specific isoquinoline derivative and its molecular structure .
Result of Action
Isoquinolines are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isoquinoline derivatives .
Biochemical Analysis
Biochemical Properties
1,5-Dimethylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell function and viability. In terms of cellular metabolism, this compound has been reported to affect glycolysis and oxidative phosphorylation, leading to changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been investigated. It has been found that continuous exposure to this compound can lead to adaptive changes in cells, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of other substrates or inhibitors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics and endogenous compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular energy production and metabolism .
Properties
IUPAC Name |
1,5-dimethylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-11-9(2)12-7-6-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBUQOYYKCZRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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